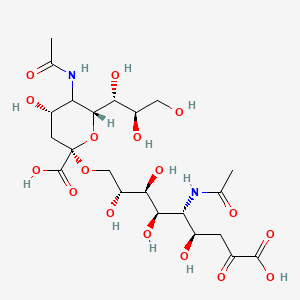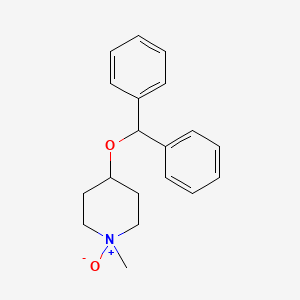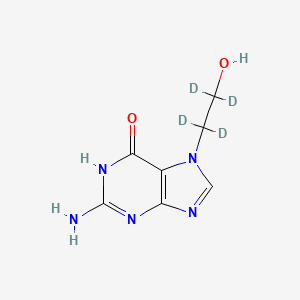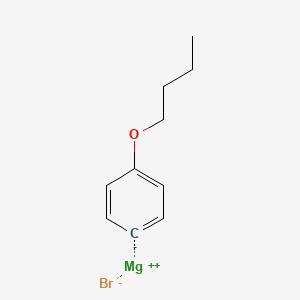
Phenobarbital-d5 1-Butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenobarbital-d5 1-Butyric Acid is a deuterated derivative of Phenobarbital, a barbiturate used primarily as an anticonvulsant and sedative. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenobarbital-d5 1-Butyric Acid typically involves the deuteration of Phenobarbital followed by the introduction of a butyric acid moiety. The process begins with the preparation of Phenobarbital-d5, which is achieved by substituting hydrogen atoms with deuterium. This is followed by a reaction with butyric acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as LC/MS and NMR, is crucial in monitoring the synthesis and confirming the structure of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phenobarbital-d5 1-Butyric Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Phenobarbital-d5 1-Butyric Acid has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Phenobarbital and its derivatives.
Biology: Employed in metabolic studies to understand the biotransformation of Phenobarbital in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Phenobarbital.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
Phenobarbital-d5 1-Butyric Acid exerts its effects by acting on gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism elevates the seizure threshold and decreases the spread of seizure activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: The non-deuterated form of Phenobarbital-d5 1-Butyric Acid, widely used as an anticonvulsant and sedative.
Butalbital: Another barbiturate with similar sedative properties but different pharmacokinetic profiles.
Pentobarbital: A barbiturate used for its sedative and anesthetic effects
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C16H18N2O5 |
|---|---|
Poids moléculaire |
323.35 g/mol |
Nom IUPAC |
4-[2,4,6-trioxo-5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinan-1-yl]butanoic acid |
InChI |
InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23)/i1D3,2D2 |
Clé InChI |
CAKKYRPAEHEPKD-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)

![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)
![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)



![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)


![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
